molecular formula C16H14F3NO3 B8168086 Methyl 2-(3-amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate

Methyl 2-(3-amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate

Cat. No.: B8168086
M. Wt: 325.28 g/mol
InChI Key: PYLSXTFVIQGZDI-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate is a complex organic compound characterized by the presence of a trifluoromethoxy group, an amino group, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of aromatic compounds, which can be achieved through radical trifluoromethylation . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The amino and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, known for its electron-withdrawing properties, can influence the compound’s reactivity and binding affinity. This can lead to the modulation of various biological pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate stands out due to its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions and reactivity that are not observed in other similar compounds.

This detailed overview highlights the significance of Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate in scientific research and its potential applications across multiple domains

Properties

IUPAC Name

methyl 2-[2-amino-4-[3-(trifluoromethoxy)phenyl]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-15(21)9-12-6-5-11(8-14(12)20)10-3-2-4-13(7-10)23-16(17,18)19/h2-8H,9,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLSXTFVIQGZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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